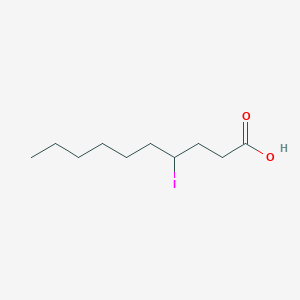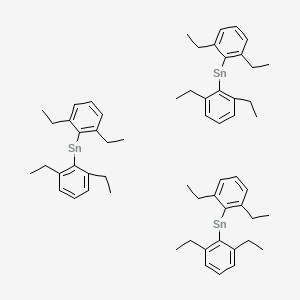
Tristannirane, hexakis(2,6-diethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tristannirane, hexakis(2,6-diethylphenyl)- is a compound that belongs to the class of organotin compounds. It is characterized by the presence of three tin atoms arranged in a triangular structure, each bonded to two 2,6-diethylphenyl groups. This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tristannirane, hexakis(2,6-diethylphenyl)- typically involves the reaction of tin halides with organolithium or Grignard reagents. One common method is the reaction of hexakis(2,6-diethylphenyl)tin(IV) chloride with lithium diethylamide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While there is limited information on the large-scale industrial production of Tristannirane, hexakis(2,6-diethylphenyl)-, the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tristannirane, hexakis(2,6-diethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl or aryl lithium reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atoms .
Scientific Research Applications
Tristannirane, hexakis(2,6-diethylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of semiconducting materials and as a component in electronic devices.
Biology and Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which Tristannirane, hexakis(2,6-diethylphenyl)- exerts its effects involves the interaction of the tin atoms with various molecular targets. The tin atoms can form coordination complexes with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the particular application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Hexaphenyldistannane: Similar in structure but with phenyl groups instead of 2,6-diethylphenyl groups.
Hexastannabenzene: A related compound with a benzene-like structure but with tin atoms replacing some of the carbon atoms.
Uniqueness
Tristannirane, hexakis(2,6-diethylphenyl)- is unique due to the presence of the 2,6-diethylphenyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other organotin compounds and useful in specific applications where these properties are advantageous .
Properties
CAS No. |
84143-92-0 |
|---|---|
Molecular Formula |
C60H78Sn3 |
Molecular Weight |
1155.4 g/mol |
IUPAC Name |
bis(2,6-diethylphenyl)tin |
InChI |
InChI=1S/6C10H13.3Sn/c6*1-3-9-6-5-7-10(4-2)8-9;;;/h6*5-7H,3-4H2,1-2H3;;; |
InChI Key |
RIARXTUBROOHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


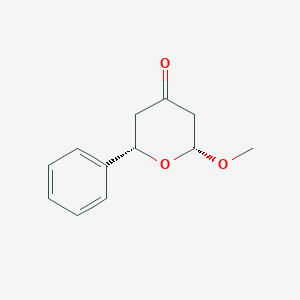

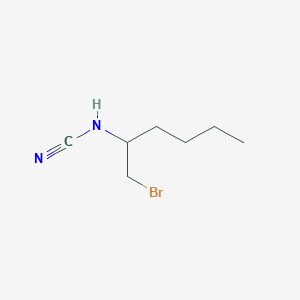
![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
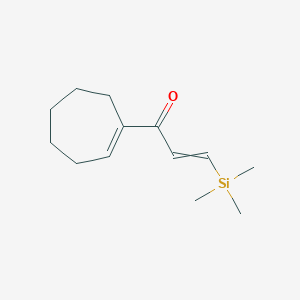
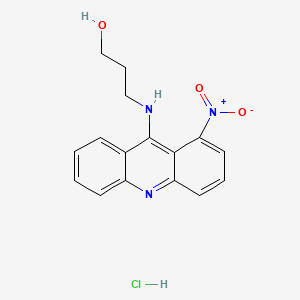
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)

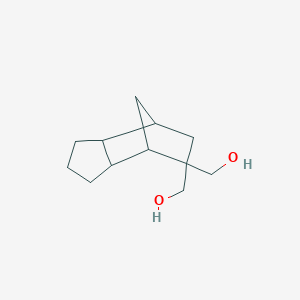
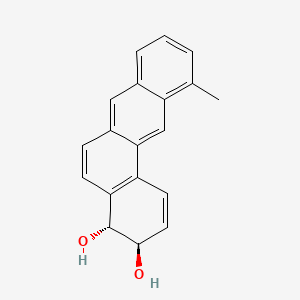

![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
